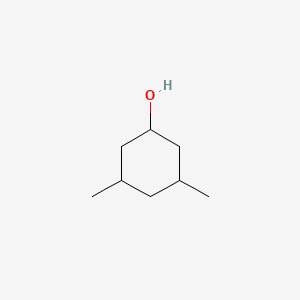

3,5-Dimethylcyclohexanol

Katalognummer B1206506

:

767-13-5

Molekulargewicht: 128.21 g/mol

InChI-Schlüssel: WIYNOPYNRFPWNB-DHBOJHSNSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US04457862

Procedure details

128 g of 3,5-dimethyl-cyclohexanol and 500 ml of benzene are added to a round flask which is fitted with a stirrer, thermometer, dropping funnel and reflux condenser. While stirring and cooling there is now slowly added dropwise thereto a mixture of 119 g of sodium dichromate, 500 ml of water, 162 ml of concentrated sulphuric acid and 50 ml of glacial acetic acid. Thereby the temperature should not exceed +10° C. The mixture is stirred at this temperature for a further 3 hours and then the organic phase is separated. The aqueous phase is diluted with 130 ml of water and extracted with benzene. The combined organic phases are washed neutral and concentrated. The residue is distilled over a Widmer column and gives 102.7 g of 3,5-dimethyl-cyclohexanone.

Yield

82%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][CH:2]1[CH2:7][CH:6]([CH3:8])[CH2:5][CH:4]([OH:9])[CH2:3]1.C1C=CC=CC=1.[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[Na+].[Na+].S(=O)(=O)(O)O>C(O)(=O)C.O>[CH3:1][CH:2]1[CH2:7][CH:6]([CH3:8])[CH2:5][C:4](=[O:9])[CH2:3]1 |f:2.3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

128 g

|

|

Type

|

reactant

|

|

Smiles

|

CC1CC(CC(C1)C)O

|

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

119 g

|

|

Type

|

reactant

|

|

Smiles

|

[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[Na+].[Na+]

|

|

Name

|

|

|

Quantity

|

162 mL

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

While stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is fitted with a stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

reflux condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooling there

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is now slowly added dropwise

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

exceed +10° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture is stirred at this temperature for a further 3 hours

|

|

Duration

|

3 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the organic phase is separated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The aqueous phase is diluted with 130 ml of water

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with benzene

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organic phases are washed neutral

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The residue is distilled over a Widmer column

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1CC(CC(C1)C)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 102.7 g | |

| YIELD: PERCENTYIELD | 82% | |

| YIELD: CALCULATEDPERCENTYIELD | 81.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04457862

Procedure details

128 g of 3,5-dimethyl-cyclohexanol and 500 ml of benzene are added to a round flask which is fitted with a stirrer, thermometer, dropping funnel and reflux condenser. While stirring and cooling there is now slowly added dropwise thereto a mixture of 119 g of sodium dichromate, 500 ml of water, 162 ml of concentrated sulphuric acid and 50 ml of glacial acetic acid. Thereby the temperature should not exceed +10° C. The mixture is stirred at this temperature for a further 3 hours and then the organic phase is separated. The aqueous phase is diluted with 130 ml of water and extracted with benzene. The combined organic phases are washed neutral and concentrated. The residue is distilled over a Widmer column and gives 102.7 g of 3,5-dimethyl-cyclohexanone.

Yield

82%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][CH:2]1[CH2:7][CH:6]([CH3:8])[CH2:5][CH:4]([OH:9])[CH2:3]1.C1C=CC=CC=1.[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[Na+].[Na+].S(=O)(=O)(O)O>C(O)(=O)C.O>[CH3:1][CH:2]1[CH2:7][CH:6]([CH3:8])[CH2:5][C:4](=[O:9])[CH2:3]1 |f:2.3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

128 g

|

|

Type

|

reactant

|

|

Smiles

|

CC1CC(CC(C1)C)O

|

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

119 g

|

|

Type

|

reactant

|

|

Smiles

|

[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[Na+].[Na+]

|

|

Name

|

|

|

Quantity

|

162 mL

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

While stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is fitted with a stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

reflux condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooling there

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is now slowly added dropwise

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

exceed +10° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture is stirred at this temperature for a further 3 hours

|

|

Duration

|

3 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the organic phase is separated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The aqueous phase is diluted with 130 ml of water

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with benzene

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organic phases are washed neutral

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The residue is distilled over a Widmer column

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1CC(CC(C1)C)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 102.7 g | |

| YIELD: PERCENTYIELD | 82% | |

| YIELD: CALCULATEDPERCENTYIELD | 81.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |